molecular formula C20H24ClN5O4S B4191372 4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride

4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride

Cat. No.: B4191372
M. Wt: 466.0 g/mol
InChI Key: NWEJZYPLLKWAPC-UHFFFAOYSA-N
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Description

4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a methoxy group, a piperazinyl group, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the starting materials undergo a series of reactions to form the desired compound . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of nitriles and amides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium (Pd) catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S.ClH/c1-23-9-11-24(12-10-23)16-6-4-3-5-15(16)21-20(30)22-19(26)14-7-8-18(29-2)17(13-14)25(27)28;/h3-8,13H,9-12H2,1-2H3,(H2,21,22,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEJZYPLLKWAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride
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4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride
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4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride
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4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride
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4-methoxy-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide;hydrochloride

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